LTR-Driven HIV Gene Activation Potency: Head-to-Head Comparison with 3-Chloro Monosubstituted Analog
In the HEK293 FlpIn.FM dual-reporter cellular assay, HIV-1 inhibitor-36 (Compound 28 in the original publication; 3-methyl-4-chloro substitution) exhibited an LTR EC50 of 13 µM (SD 2.9), which is approximately 10-fold less potent than the 3-chloro monosubstituted analog (Compound 6, LTR EC50 1.3 µM, SD 0.2) [1]. This quantitative difference demonstrates that the addition of a 4-chloro substituent to a 3-methylphenoxy ring is detrimental to LTR activation, a finding critical for guiding medicinal chemistry away from this substitution pattern [1].
| Evidence Dimension | LTR EC50 (Tat-mediated HIV gene activation potency) |
|---|---|
| Target Compound Data | LTR EC50 = 13 µM (SD 2.9) |
| Comparator Or Baseline | Compound 6 (3-chloro analog): LTR EC50 = 1.3 µM (SD 0.2) |
| Quantified Difference | 10-fold less potent (13 µM vs. 1.3 µM) |
| Conditions | HEK293 FlpIn.FM dual-reporter cell line; 48 h compound exposure; 10-point dilution series; bioluminescence readout; n ≥ 3 independent experiments |
Why This Matters
This 10-fold potency differential defines a clear negative SAR waypoint, making HIV-1 inhibitor-36 an essential reference compound for any research group optimizing the 2-acylaminothiazole scaffold to avoid the 3-methyl-4-chloro disubstitution trap.
- [1] Nguyen W, Jacobson J, Jarman KE, Jousset Sabroux H, Harty L, McMahon J, Lewin SR, Purcell DF, Sleebs BE. Identification of 5-Substituted 2-Acylaminothiazoles That Activate Tat-Mediated Transcription in HIV-1 Latency Models. J Med Chem. 2019;62(10):5148-5175. doi:10.1021/acs.jmedchem.9b00462. Table 2. View Source
